(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-[(1S)-2-hydroxy-1-pyridin-3-ylethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine-based alcohol under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a probe in biochemical assays .
Medicine:
- Potential use in drug development as a precursor for pharmacologically active compounds.
- Investigated for its role in modulating biological pathways .
Industry:
- Employed in the production of specialty chemicals and advanced materials.
- Used in the formulation of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(1S)-2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Contains additional hydroxymethyl groups, offering different reactivity.
N-Boc-ethylenediamine: Another carbamate used as a protecting group in organic synthesis.
Uniqueness:
- The presence of the pyridine ring in (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester provides unique electronic properties and reactivity compared to other carbamates.
- Its ability to participate in both hydrogen bonding and π-π interactions makes it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-pyridin-3-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFQTLGKBKUFF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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